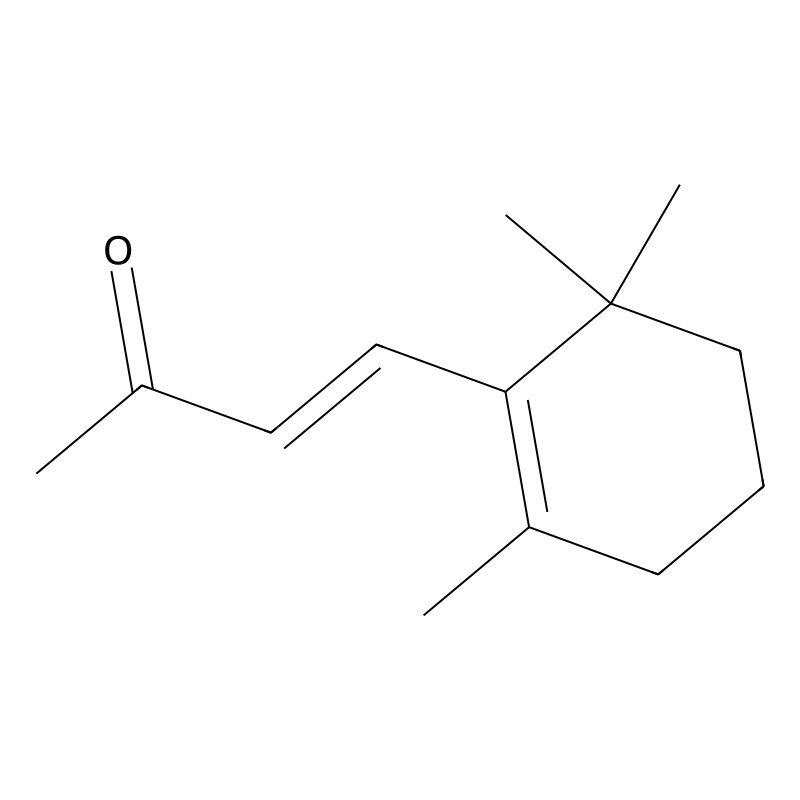

beta-Ionone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 169 mg/L at 25 °C

Soluble in alcohol, most fixed oils, propylene glycol. Insoluble in glycerin

Miscible with absolute alcohol. Soluble in 2 to 3 parts of 70% alcohol, ether, chloroform, benzene. Very slightly soluble in water. /mixed ionone isomers/

25.16 mg/L @ 25 °C (est)

soluble in alcohol, propylene glycol, most fixed oils; insoluble in glycerol and water

1 ml in 3 ml 70% alcohol (in ethanol)

Canonical SMILES

Isomeric SMILES

Beta-ionone is an ionone that is but-3-en-2-one substituted by a 2,6,6-trimethylcyclohex-1-en-1-yl group at position 4. It has a role as an antioxidant and a fragrance.

β-ionone is a natural product found in Nepeta nepetella, Vitis rotundifolia, and other organisms with data available.

beta-Ionone is a metabolite found in or produced by Saccharomyces cerevisiae.

Beta-Ionone is a naturally occurring aromatic compound classified as a ketone with the molecular formula C₁₃H₁₈O. It is a significant product of the degradation of carotenoids, primarily beta-carotene, through the action of carotenoid cleavage dioxygenases. The compound is recognized for its characteristic violet scent, which has led to its widespread use in perfumery and flavoring industries. Beta-Ionone contributes to the aroma of various essential oils, including rose oil, and is noted for its floral and powdery notes that enhance the fragrance profile of perfumes .

- Generally recognized as safe for use in cosmetics and fragrances at regulated levels.

- As with many chemicals, caution and following recommended handling procedures are essential to avoid potential irritation or adverse effects.

Beta-Ionone is a naturally occurring fragrant molecule found in many plants, contributing to the aroma of fruits, vegetables, and flowers []. Research into beta-ionone spans various scientific disciplines, including:

Plant Biology and Ecology

Beta-ionone is a product of beta-carotene breakdown and plays a role in plant communication and defense mechanisms []. Studies have explored how beta-ionone functions as an attractant or repellent for insects, influencing pollination and protecting plants from herbivores.

Microbial Production

While naturally present in plants, beta-ionone is typically found in low concentrations. Researchers are investigating methods for large-scale production of beta-ionone using engineered microorganisms This approach offers a sustainable alternative to traditional extraction methods and allows for control over the production process.

- Oxidation: Beta-Ionone can be oxidized to form aldehydes like formaldehyde.

- Reduction: It can react with reducing agents, potentially altering its structure and properties.

Beta-Ionone exhibits notable biological activities. Research indicates that it functions as an insect attractant or repellent, playing a role in plant-insect interactions. The compound has been shown to influence herbivore behavior, suggesting its potential utility in pest management strategies . Additionally, beta-Ionone may have antioxidant properties, contributing to its bioactivity in various biological systems.

The synthesis of beta-Ionone can be achieved through several methods:

- From Carotenoids: The primary natural source is through the oxidative cleavage of beta-carotene by carotenoid cleavage dioxygenases.

- Chemical Synthesis: Beta-Ionone can be synthesized from citral via a reaction with acetone under acidic conditions (usually sulfuric acid), forming pseudoionones that can cyclize into beta-Ionone .

- Industrial Production: On an industrial scale, synthesis typically yields around 92% purity through controlled reactions involving citral and acetone.

Beta-Ionone is widely used across various industries due to its pleasing aroma:

- Perfumery: It is a key ingredient in creating floral scents and is often used to replicate violet fragrances.

- Flavoring: Employed in food products for its flavor-enhancing properties.

- Cosmetics: Incorporated into cosmetic formulations for its fragrance and potential skin benefits.

Studies on beta-Ionone's interactions reveal significant insights into its sensory properties. Genetic variations among individuals affect their perception of beta-Ionone; for instance, certain genetic profiles can lead to heightened sensitivity to its floral scent while others may perceive it as unpleasant at higher concentrations . This variability highlights the importance of understanding individual differences in fragrance perception for applications in perfumery and product development.

Beta-Ionone belongs to a broader class of compounds known as ionones, which share structural similarities but differ in their scent profiles and chemical properties. Here are some similar compounds:

| Compound | Structure Characteristics | Aroma Profile |

|---|---|---|

| Alpha-Ionone | Similar structure; differs in double bond position | Fruity and floral |

| Gamma-Ionone | Contains a different cyclohexene structure | Woody and resinous |

| Alpha-Damascone | Positional isomer; different ketone function | Cooked apple-like scent |

| Beta-Damascone | Similar to alpha-damascone but with slight variations | Sweet apple scent |

Uniqueness of Beta-Ionone: Compared to its counterparts, beta-Ionone is distinguished by its unique violet aroma and its role as a significant contributor to the scent profile of roses. Its synthesis pathway from carotenoids also sets it apart from other ionones that may be derived from different precursors or synthesized through alternative methods .

Physical Description

Liquid; Liquid, Other Solid

Liquid

colourless to pale-yellow liquid with a warm, woody, dry odou

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

271 °C at 760 mm Hg

Pale yellow to yellow liquid; Specific gravity: 0.933-0.937 25/25 °C; Boiling point: 126-128 °C at 12 mm Hg /mixed ionone isomers/

266.00 to 269.00 °C. @ 760.00 mm Hg

Flash Point

> 113 °C (> 235 °F) - closed cup

Heavy Atom Count

Taste

Density

0.9461 at 20/4 °C

0.940-0.947

Odor

Odor reminiscent of cedar wood; violet-like upon dilution

Decomposition

Melting Point

UNII

Vapor Pressure

Metabolism Metabolites

/Researchers/ fed beta-ionone to three rabbits in daily increasing doses of 2-5 g with a total dose of about 30 g in one week. In another test, feeding continued for two weeks in daily doses of 4 g, which increased to 5 g towards the end. In this schedule, the dose was not administered on some days. Urine was collected from all animals and analyzed for the presence of metabolites. The metabolites identified included 3-oxo-beta-ionone, bionol, dihydro-beta-ionol, oxy-beta-ionol, oxy-dihydro-beta-ionol, and oxy-dihydro-beta-ionone. Tetrahydro derivatives and multiple unsaturated products formed by dehydrogenation were not seen. Two separate feeding tests conducted in the spring and in the fall showed that conversion products of beta-ionone which are hydrogenated to the -hydroxyl and -carbonyl groups were excreted in the spring but not in the fall.

Associated Chemicals

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

General Manufacturing Information

Wholesale and Retail Trade

3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: ACTIVE

3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (3E)-: ACTIVE

... Alpha- and beta-ionones account for 57% of the volatile components of violet flowers (Viola odorata).

Storage Conditions

Interactions

Female ICR mice were treated with cocaine either alone or in combination with one of several cytochrome P450 (CYP) inducers, i.e. phenobarbital, beta-ionone, dexamethasone and beta-naphthoflavone. Cocaine-induced hepatotoxicity was first observed by pretreatment with phenobarbital, beta-ionone or dexamethasone in accordance with significant elevation of cocaine N-demethylation, the first step of cocaine bioactivation. The hepatic lesions occured in the periportal region (zone 1) by phenobarbital and beta-ionone and in the perivenular region (zone 3) by dexamethasone. The activities of the enzyme specific for CYP isozyme were determined to elucidate the effects of pretreatment with CYP inducers. Beta-naphthoflavone induced CYP1A and 2B but had no effects on hepatotoxicity by cocaine. On the other hand, beta-ionone enhanced hepatotoxicity without induction of CYP3A. Activities of cocaine N-demethylase correlated well with CYP2A (r=0.83) and CYP2B (r=0.81). Cocaine N-demethylation was inhibited particularly by addition of the CYP2A specific inhibitor, 8-methoxypsoralen. Moreover, pretreatment with 8-methoxypsoralen produced a marked inhibition of the hepatotoxicity induced by cocaine in phenobarbital-treated mice. These results suggest that cocaine-induced hepatotoxicity in female mice was mediated in part by CYP2A, participating in cocaine N-demethylation.

beta-Ionone demonstrates potent anticancer activity both in vitro and in vivo. We determined tumor incidence and the number of rats bearing tumors as well as cell proliferation and apoptosis in a rat mammary cancer model induced by 7, 12-dimethylbenz[a]anthracene (DMBA). Rats were fed an AIN-76A diet containing beta-ionone (0, 9, 18 or 36 mmol/kg), starting 2 weeks before DMBA administration and continuing for 24 weeks. A dose-dependent inhibition of mammary carcinogenesis by dietary beta-ionone was observed. Corresponding tumor incidence values were 82.1, 53.3, 25.9 and 10.0% (p < 0.01 or 0.05). Time to tumor appearance increased and tumor multiplicity decreased with increasing dietary beta-ionone. Histopathological and immunohistochemical evaluations of tumors were performed on the 64, 31, 15 and 3 tumors, respectively, identified in rats from the respective groups of 30. The proportions of adenocarcinomas, adenomas and benign masses were equally distributed in the latter group. In proportions within the other groups, the proportions of adenocarcinomas and benign masses decreased and increased with increasing dietary beta-ionone. Proliferating cell nuclear antigen (PCNA), cyclin D1 and Bcl-2 expression decreased, and Bax expression and nuclear fragmentation increased with increasing dietary beta-ionone. These results demonstrate the potent capacity of dietary beta-ionone to suppress DMBA-initiated mammary cancer in rats.

Beta-ionone (BI) is a degraded (C 13) sesquiterpene found in plant essential oils. It has been used in the synthesis of perfume chemicals and vitamin A. Recently, it was reported that BI is a rather potent in vitro inhibitor of CYP2B1-catalysed reactions in rat liver microsomes. The present study was performed to investigate whether inhibition of CYP2B1 reactions by BI could lead to an attenuation of cyclophosphamide (CP)-induced embryotoxicity in the rat. In a preliminary experiment, a dose-dependent prolongation of pentobarbital sleeping time in male and female Wistar rats suggested that BI inhibits CYP2B1 in vivo as well. In a second experiment, rats were treated by gavage with BI (0, 250, 500, 750 or 1000 mg/kg body wt) 45 min prior to a subcutaneous injection of either CP (7.5 mg/kg body wt) or its vehicle (saline) on day 11 of pregnancy. BI alone, at the highest dose tested, caused a high proportion of resorptions. Lower doses of BI, however, clearly attenuated CP-induced embryolethality and teratogenicity. These results seem to support the view that, as far as rats are concerned, CYP2B1 plays an important role in the conversion of CP into its embryolethal and teratogenic metabolites.